(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)
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Overview
Description
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate) is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a diazabicyclo octane core, which is further modified by methyl and trifluoroacetate groups. The compound’s unique structure and properties make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazabicyclo Octane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo octane core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoroacetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate) exerts its effects involves interactions with specific molecular targets. The compound’s diazabicyclo octane core allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetate groups enhance its lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate): A stereoisomer with similar properties but different spatial arrangement.
8-Methyl-3,8-diazabicyclo[4.2.0]octane: Lacks the trifluoroacetate groups, resulting in different chemical and biological properties.
Uniqueness
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate) is unique due to its specific stereochemistry and the presence of trifluoroacetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (1S,6R)-8-Methyl-3,8-diazabicyclo[420]octane bis(2,2,2-trifluoroacetate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H16F6N2O4 |
---|---|
Molecular Weight |
354.25 g/mol |
IUPAC Name |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7)/t6-,7-;;/m1../s1 |
InChI Key |
DYJPMQAVAUHGMI-GPJOBVNKSA-N |
Isomeric SMILES |
CN1C[C@@H]2[C@H]1CNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1CC2C1CNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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